![molecular formula C12H16N2O B2485758 (1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 1203932-30-2](/img/structure/B2485758.png)
(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane
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Overview
Description
“(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane” is a chemical compound that can be used as a starting material for the synthesis of chiral diazabicyclic ligands . These ligands are applicable in the preparation of dicopper (II) complexes .
Synthesis Analysis
The synthesis of “(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane” involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . This process is used in synthesizing (1R,4R)-2,5-diazabicyclo [2.2.1]heptane (DBH) derivatives .Molecular Structure Analysis
The molecular structure of “(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane” is represented by the InChI code:1S/C12H16N2O/c1-15-12-4-2-10 (3-5-12)14-8-9-6-11 (14)7-13-9/h2-5,9,11,13H,6-8H2,1H3/t9-,11-/m0/s1
. Chemical Reactions Analysis
“(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane” is a precursor in the preparation of diazabicyclo [2.2.1]heptane derivatives as catalysts . These catalysts are applicable in asymmetric catalysis reactions . It has also been used in the Biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .Physical And Chemical Properties Analysis
“(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane” is a powder with a molecular weight of 204.27 . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
- Application : Researchers have explored its use in Rhodium-catalyzed C–H functionalization reactions. Specifically, MDABH serves as a directing group for the selective activation of C–H bonds, leading to the synthesis of complex molecules such as indazoles .
Rhodium-Catalyzed C–H Functionalization
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of (1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[22It’s known that this compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands .
Mode of Action
It’s known to be used in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts , which suggests it may interact with its targets to facilitate certain chemical reactions.
Biochemical Pathways
It’s known that the compound can be used as an organocatalyst in biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea . This suggests it may play a role in facilitating these reactions, potentially affecting related biochemical pathways.
Result of Action
It’s known to be used in the preparation of diazabicyclo[221]heptane derivatives as catalysts , suggesting it may facilitate certain chemical reactions at the molecular level.
properties
IUPAC Name |
(1S,4S)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-15-12-4-2-10(3-5-12)14-8-9-6-11(14)7-13-9/h2-5,9,11,13H,6-8H2,1H3/t9-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACCJBSRBQSTTF-ONGXEEELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3CC2CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C[C@@H]3C[C@H]2CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane | |
CAS RN |
1203932-30-2 |
Source
|
Record name | (1S,4S)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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